molecular formula C14H10ClN5O B5485008 2-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

2-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

Cat. No. B5485008
M. Wt: 299.71 g/mol
InChI Key: BDFJJMBAPMZPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula of this compound is C8H6ClN5O and it has a molecular weight of 223.62 .


Synthesis Analysis

The synthesis of tetrazole derivatives, such as 2-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide, can be approached in eco-friendly ways . These methods include the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, easy setup, and low cost, all of which can yield good to excellent results .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen . The acidic nature of tetrazole is mainly affected by the substitution compound nature at the C-5 position .


Chemical Reactions Analysis

Tetrazoles, including 2-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide, can decompose and emit toxic nitrogen fumes when heated . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and is odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water and acetonitrile . It shows a strong negative inductive effect (−I electron withdrawing) and a weak positive mesomeric effect (+M electron releasing) .

Mechanism of Action

While the specific mechanism of action for 2-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide is not mentioned in the search results, tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They can form both aliphatic and aromatic heterocyclic compounds .

Safety and Hazards

Tetrazoles can be hazardous as they decompose and emit toxic nitrogen fumes when heated . They can burst vigorously when exposed to shock, fire, and heat on friction . They also react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

properties

IUPAC Name

2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-12-7-2-1-6-11(12)14(21)16-10-5-3-4-9(8-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFJJMBAPMZPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.